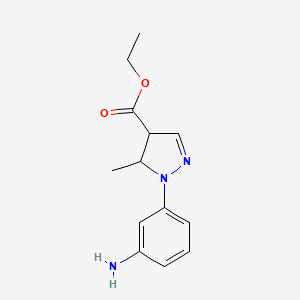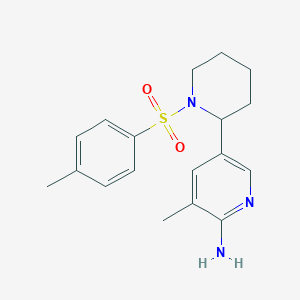
2-(2-Propylphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-丙基苯基)乙胺盐酸盐是一种化学化合物,其分子式为 C11H17N·HCl。它是 2-(2-丙基苯基)乙胺的盐酸盐形式,后者是一种有机化合物,含有与连接着丙基的苯环相连的胺基。由于其独特的性质,该化合物经常用于各种化学和药物研究应用中。
准备方法
合成路线和反应条件
2-(2-丙基苯基)乙胺盐酸盐的合成通常包括用丙胺烷基化 2-溴-1-苯乙烷,然后形成盐酸盐。反应条件通常包括:
溶剂: 无水乙醇或甲醇
温度: 室温至回流
催化剂: 碱,例如氢氧化钠或碳酸钾
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大,反应条件经过优化,以确保高产率和高纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(2-丙基苯基)乙胺盐酸盐可以发生各种化学反应,包括:
氧化: 胺基可以被氧化形成相应的亚胺或腈。
还原: 该化合物可以被还原形成仲胺或叔胺。
取代: 苯环可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
取代: 使用卤素 (Cl2, Br2) 或硝化剂 (HNO3/H2SO4) 等试剂。
主要生成产物
氧化: 形成亚胺或腈。
还原: 形成仲胺或叔胺。
取代: 形成卤代或硝化衍生物。
科学研究应用
2-(2-丙基苯基)乙胺盐酸盐被用于各种科学研究领域,包括:
化学: 作为合成更复杂有机分子的构建块。
生物学: 研究含胺化合物与生物系统的相互作用。
医学: 研究潜在的治疗应用,例如开发新药。
工业: 用于生产用于制药的专用化学品和中间体。
作用机制
2-(2-丙基苯基)乙胺盐酸盐的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。胺基可以与这些靶标形成氢键或离子相互作用,从而调节它们的活性。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- 2-(2-甲基苯基)乙胺盐酸盐
- 2-(2-乙基苯基)乙胺盐酸盐
- 2-(2-异丙基苯基)乙胺盐酸盐
独特性
2-(2-丙基苯基)乙胺盐酸盐由于存在丙基而具有独特性,丙基可以影响其化学反应性和与生物靶标的相互作用。这使其与其他具有不同烷基取代基的类似化合物区别开来。
属性
分子式 |
C11H18ClN |
|---|---|
分子量 |
199.72 g/mol |
IUPAC 名称 |
2-(2-propylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-5-10-6-3-4-7-11(10)8-9-12;/h3-4,6-7H,2,5,8-9,12H2,1H3;1H |
InChI 键 |
ZCOMWDAQCZZOEP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC=C1CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

